4-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
4-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound with a complex structure that includes a benzoic acid core, a sulfonamide group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 5-tert-butyl-2-ethoxyaniline with a suitable sulfonyl chloride, followed by coupling with 4-aminobenzoic acid under appropriate conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings and tert-butyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic acid: Shares the tert-butyl group and benzoic acid core but lacks the sulfonyl and ethoxy groups.
5-tert-Butyl-2-ethoxyaniline: Contains the tert-butyl and ethoxy groups but lacks the sulfon
Properties
Molecular Formula |
C19H23NO5S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-[(5-tert-butyl-2-ethoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C19H23NO5S/c1-5-25-16-11-8-14(19(2,3)4)12-17(16)26(23,24)20-15-9-6-13(7-10-15)18(21)22/h6-12,20H,5H2,1-4H3,(H,21,22) |
InChI Key |
ZIGRTCWLFKRMHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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